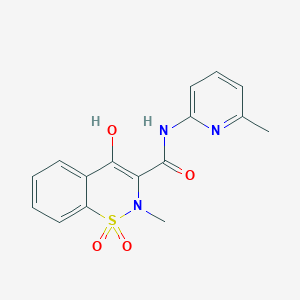

N-(6-methyl-2-pyridyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide

Description

N-(6-methyl-2-pyridyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide is a derivative of the 1,2-benzothiazine-1,1-dioxide class, a group of non-steroidal anti-inflammatory drugs (NSAIDs) structurally related to piroxicam and meloxicam . This compound features a pyridyl substituent at the N-position of the benzothiazine core, with a methyl group at the 6-position of the pyridine ring. Its structure is characterized by intramolecular hydrogen bonding (O–H⋯O) stabilizing the enolic form, a hallmark of oxicam-class NSAIDs .

Properties

CAS No. |

36392-64-0 |

|---|---|

Molecular Formula |

C16H15N3O4S |

Molecular Weight |

345.4 g/mol |

IUPAC Name |

4-hydroxy-2-methyl-N-(6-methylpyridin-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide |

InChI |

InChI=1S/C16H15N3O4S/c1-10-6-5-9-13(17-10)18-16(21)14-15(20)11-7-3-4-8-12(11)24(22,23)19(14)2/h3-9,20H,1-2H3,(H,17,18,21) |

InChI Key |

NIGKHKLDZOHYMT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-2-pyridyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide involves multiple steps, starting with the preparation of the benzothiazine ring. The process typically includes the following steps:

Formation of the Benzothiazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothiazine ring.

Introduction of the Pyridyl Group: The pyridyl group is introduced through a substitution reaction, where a suitable pyridine derivative reacts with the benzothiazine intermediate.

Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-2-pyridyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

N-(6-methyl-2-pyridyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide is primarily recognized for its analgesic and anti-inflammatory effects. It belongs to a class of compounds that inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process.

Case Study: Research has demonstrated that derivatives of benzothiazine effectively reduce pain and inflammation in animal models, indicating their potential for treating conditions such as arthritis and other inflammatory disorders .

Antioxidant Activity

The compound exhibits antioxidant properties, which can protect cells from oxidative stress. This characteristic is particularly beneficial in preventing cellular damage associated with chronic diseases.

Research Insight: Studies have shown that benzothiazine derivatives can scavenge free radicals and enhance the body’s antioxidant defenses . This suggests potential applications in neurodegenerative diseases where oxidative stress is a contributing factor.

Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties. The structural features of benzothiazines contribute to their ability to inhibit tumor cell proliferation.

Clinical Findings: In vitro studies have reported that certain benzothiazine derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The process often includes cyclization reactions followed by functional group modifications to enhance bioactivity.

| Synthesis Step | Description |

|---|---|

| Step 1 | Formation of the benzothiazine core through cyclization reactions involving thioamide and carboxylic acid derivatives. |

| Step 2 | Introduction of hydroxyl and methyl groups via nucleophilic substitution reactions. |

| Step 3 | Final modifications to achieve the desired pyridyl substitution at the nitrogen atom. |

Mechanism of Action

The mechanism of action of N-(6-methyl-2-pyridyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and immune responses.

Pathways Involved: It modulates signaling pathways such as the NF-κB and MAPK pathways, leading to the inhibition of pro-inflammatory cytokine production and immune cell activation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Crystallographic Features

Key Compounds Analyzed :

N-(2,3-Dimethylphenyl) derivative Substituent: 2,3-Dimethylphenyl at the N-position. Crystal System: Monoclinic, space group P2₁/c. Hydrogen Bonding: Intramolecular O–H⋯O and intermolecular N–H⋯O bonds forming centrosymmetric dimers. Biological Activity: Anti-inflammatory and analgesic properties.

N-(2,4,6-Tribromophenyl) derivative Substituent: Tribromophenyl group. Hydrogen Bonding: Intramolecular O–H⋯O and weak C–H⋯O interactions.

N-(2-Aminocarbonylphenyl) derivative Substituent: 2-Aminocarbonylphenyl. Crystal System: Monoclinic, space group P2₁/c. Hydrogen Bonding: Intramolecular O–H⋯O and intermolecular N–H⋯O bonds.

- Example: Ethyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide.

- Substituent Variation: Replacement of the pyridyl group with a thiazolyl or methoxy group.

- Biological Impact: Altered COX-2 selectivity and pharmacokinetic profiles.

Crystallographic Data Table

Biological Activity

N-(6-methyl-2-pyridyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, often referred to as a benzothiazine derivative, has garnered attention for its diverse biological activities. This compound belongs to a class of compounds known for their pharmacological potential, particularly in anti-inflammatory and analgesic applications. The following sections summarize the biological activities associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C₁₈H₁₈N₂O₃S

- Molecular Weight : Approximately 342.41 g/mol

This compound features a benzothiazine core, which is critical for its biological activity. The presence of the hydroxyl and carboxamide functional groups enhances its interaction with biological targets.

1. Anti-inflammatory Activity

Research indicates that benzothiazine derivatives exhibit significant anti-inflammatory properties. Specifically, this compound has been shown to selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

Key Findings :

- Inhibition of COX Enzymes : The compound demonstrated a high selectivity for COX-2 over COX-1 in various assays, suggesting its potential as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that often inhibit both enzymes .

2. Antioxidant Properties

The compound also exhibits antioxidant activity, which is beneficial in reducing oxidative stress-related damage in cells. Studies have shown that it can scavenge free radicals effectively.

Case Study :

In vitro studies using macrophage cell lines demonstrated that the compound could reduce lipid peroxidation levels significantly, indicating its role as an effective antioxidant .

3. Antimicrobial Activity

Benzothiazine derivatives have been evaluated for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains.

Research Findings :

A study reported the compound's efficacy against Gram-positive bacteria, highlighting its potential use in treating bacterial infections .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By selectively inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators.

- Radical Scavenging : The hydroxyl group in its structure contributes to its ability to neutralize free radicals.

Data Summary

Q & A

Q. What are the established synthetic routes for N-(6-methyl-2-pyridyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step reactions starting from benzothiazine intermediates. A common approach involves alkylation or acylation of 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate derivatives under basic conditions (e.g., anhydrous K₂CO₃ in DMF) . Microwave-assisted synthesis has been employed for analogous benzothiazine carbohydrazides to reduce reaction times and improve yields (e.g., 7–12 minutes vs. hours under conventional heating) . Optimization may include:

- Solvent selection (DMF or methanol for crystallization) .

- Temperature control (room temperature for alkylation, reflux for cyclization).

- Catalysts (none required for microwave-assisted routes).

Table 1: Example Reaction Conditions for Analogous Compounds

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Alkylation | Propyl iodide, K₂CO₃, DMF, RT, 7h | 72% | |

| Microwave cyclization | Benzohydrazides, 300W, 7–12min | 65–85% |

Q. How is the structural integrity of this compound validated during synthesis?

Post-synthetic characterization relies on:

- X-ray crystallography to confirm bond lengths/angles (e.g., C–S bond: 1.759 Å, indicating sp² hybridization) .

- ¹H/¹³C NMR to verify substituent integration (e.g., methyl groups at δ 2.1–2.5 ppm, pyridyl protons at δ 7.7–8.2 ppm) .

- IR spectroscopy to identify functional groups (e.g., –OH stretch at 3751–3564 cm⁻¹, S=O at 1349 cm⁻¹) .

Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate incomplete alkylation or stereochemical impurities .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in crystallographic vs. spectroscopic data for benzothiazine derivatives?

Conflicts may arise between X-ray structures (rigid conformations) and solution-phase NMR data (dynamic equilibria). For example:

- Enol-keto tautomerism : X-ray data for analogous compounds show dominance of the enolic form (C7–C8 bond length: 1.346 Å), while NMR may detect keto forms in solution .

- Hydrogen bonding : Intramolecular O–H⋯O=S interactions stabilize the crystal lattice but may not persist in polar solvents . Resolution involves:

- Variable-temperature NMR to assess tautomeric equilibria.

- DFT calculations to model solution-phase conformers .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the anti-inflammatory potential of this compound?

SAR studies for benzothiazines focus on:

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

Key challenges include:

- Disorder in flexible groups : The 6-methyl-2-pyridyl substituent may exhibit rotational disorder. Mitigated by collecting data at 120 K to reduce thermal motion .

- Hydrogen atom localization : O–H and N–H hydrogens are refined with restraints (Uiso = 1.2–1.5× parent atoms) .

- Data-to-parameter ratio : Aim for >15:1 to ensure refinement reliability (e.g., 16.4 in N-(3,4-dimethylphenyl) analog) .

Q. How do methodological choices impact the interpretation of biological activity data?

Variability in assays can lead to conflicting results. For example:

- Serum albumin binding : Ultrafiltration studies show 4-hydroxy-2-methyl derivatives bind 2–4% HSA, but results vary with albumin concentration and pH .

- Antimicrobial testing : Disk diffusion vs. microdilution methods yield differing MIC values for carbohydrazide derivatives . Standardization steps:

- Use positive controls (e.g., meloxicam for COX inhibition).

- Report IC₅₀/EC₅₀ with 95% confidence intervals.

Q. What advanced techniques are employed to study substituent effects on reactivity and stability?

- Hammett analysis : Correlate σ values of substituents (e.g., electron-withdrawing groups on pyridyl) with reaction rates in ester hydrolysis .

- Accelerated stability testing : Expose derivatives to heat/humidity (40°C/75% RH) and monitor degradation via HPLC .

- DFT calculations : Predict charge distribution (e.g., electron density at C3 for nucleophilic attack) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.